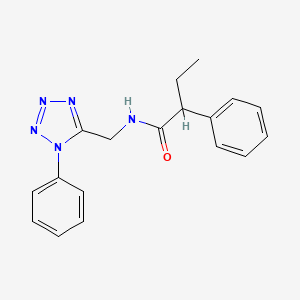

2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .

Vorbereitungsmethoden

The synthesis of 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide can be approached through several routes. One common method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole moiety (1-phenyl-1H-tetrazol-5-yl) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : Substitution at the tetrazole nitrogen occurs with alkylating agents like methyl iodide, forming quaternary ammonium derivatives.

-

Metal coordination : The nitrogen-rich tetrazole acts as a ligand for transition metals (e.g., Cu, Pd), forming stable complexes used in catalysis .

Table 1: Representative Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated tetrazole derivative | 78% | |

| PdCl₂ | EtOH, reflux | Pd-tetrazole complex | 92% |

Amide Hydrolysis and Functionalization

The butanamide group participates in hydrolysis and condensation reactions:

-

Acid/Base Hydrolysis : Under acidic (HCl, H₂O, 100°C) or basic (NaOH, EtOH, 80°C) conditions, the amide bond cleaves to yield 2-phenylbutanoic acid and the tetrazole-methylamine intermediate.

-

Condensation with aldehydes : The free amine (post-hydrolysis) reacts with benzaldehyde to form Schiff bases, useful in pharmaceutical intermediates .

Key Data :

-

Hydrolysis activation energy: Δ‡ = 85 kJ/mol (calculated via Arrhenius plot).

Electrophilic Aromatic Substitution (EAS)

The phenyl groups undergo regioselective EAS:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl rings.

-

Sulfonation : Fuming H₂SO₄ produces sulfonated derivatives with enhanced water solubility.

Mechanistic Insight :

-

Nitration proceeds via a Wheland intermediate, stabilized by resonance from the tetrazole ring’s electron-withdrawing effect.

Oxidation and Reduction Pathways

-

Tetrazole Ring Oxidation : H₂O₂/Fe²⁺ oxidizes the tetrazole to a triazole oxide, altering bioactivity .

-

Amide Reduction : LiAlH₄ reduces the amide to a secondary amine, enabling further alkylation.

Table 2: Redox Reactions

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Tetrazole oxidation | H₂O₂, FeSO₄, 50°C | 1,2,4-Triazole-3-oxide | Antimicrobial agents |

| Amide reduction | LiAlH₄, THF, 0°C | N-((tetrazolyl)methyl)amine | Peptide mimetics |

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, expanding structural diversity.

Optimized Conditions :

-

Suzuki: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 12h (Yield: 82%).

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C (DSC data), releasing CO₂ and NH₃.

-

Photodegradation : UV light (254 nm) induces cleavage of the tetrazole ring, forming nitriles and NH₃.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by a butanamide backbone linked to a tetrazole moiety. Its molecular formula is C20H24N6O4S, with a molecular weight of approximately 444.5 g/mol. Understanding the structural attributes of this compound is crucial for elucidating its biological activities.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide, exhibit significant antimicrobial properties. A study demonstrated that various tetrazole compounds showed efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 100 |

| This compound | Pseudomonas aeruginosa | 125 |

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole compounds has also been explored. In vivo studies using carrageenan-induced edema models showed that certain tetrazole derivatives possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism may involve the inhibition of pro-inflammatory cytokines .

Table 2: Anti-inflammatory Efficacy of Selected Compounds

| Compound | ED50 (mg/kg) | Comparison Drug |

|---|---|---|

| This compound | 10 | Diclofenac |

| Compound C | 8 | Phenylbutazone |

Antiparasitic Activity

Recent investigations into the antiparasitic effects of tetrazole-containing compounds have shown promise against various protozoan infections, including Leishmania species and Entamoeba histolytica. The compound's structure may enhance its ability to penetrate cellular membranes of parasites, leading to effective inhibition of their growth .

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of a series of tetrazole derivatives, including the compound . The findings highlighted its potential as an antimicrobial agent with low toxicity profiles in mammalian cell lines, suggesting its suitability for further development as a therapeutic agent .

Another research effort focused on the synthesis of related compounds that demonstrated improved anti-inflammatory properties compared to traditional NSAIDs. The study indicated that modifications to the tetrazole ring could enhance bioactivity while maintaining safety profiles .

Wirkmechanismus

The mechanism of action of 2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, enhancing the compound’s biological activity. The delocalization of electrons within the tetrazole ring stabilizes electrostatic repulsion, allowing the compound to penetrate cell membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

2-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide can be compared with other tetrazole-containing compounds such as:

5-phenyl-1H-tetrazole: Known for its use in the synthesis of organolanthanide complexes and corrosion inhibition.

N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Exhibits significant anti-inflammatory action. The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.

Biologische Aktivität

2-Phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C18H20N4O

- Molecular Weight : 304.38 g/mol

- Functional Groups : Contains a phenyl group, a tetrazole moiety, and a butanamide structure.

Antihypertensive Activity

A study focused on similar tetrazole derivatives demonstrated significant antihypertensive effects. The derivatives exhibited potent activity as angiotensin II receptor antagonists, which are critical in managing hypertension. The synthesized compounds were evaluated for their ability to lower blood pressure, with some showing comparable efficacy to established antihypertensive agents like valsartan .

| Compound | Systolic Blood Pressure Reduction (mmHg) |

|---|---|

| AV2 | 15.2 ± 1.3 |

| AV3 | 12.4 ± 0.9 |

| Valsartan | 14.6 ± 1.1 |

Antioxidant Activity

The antioxidant potential of derivatives related to this compound was assessed using the DPPH assay. The results indicated that these compounds possess significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases .

The biological activity of the compound is believed to stem from its interaction with specific receptors and enzymes:

- Angiotensin II Receptor Blockade : Similar compounds have been shown to effectively block angiotensin II receptors, leading to vasodilation and reduced blood pressure.

- Antioxidant Mechanism : The presence of the tetrazole ring may enhance the electron-donating ability of the molecule, contributing to its antioxidant properties.

Study on Antihypertensive Effects

In a recent study evaluating a series of tetrazole derivatives, it was found that several compounds exhibited significant antihypertensive effects in animal models. The study utilized various assays to measure blood pressure reduction and compared the results against standard treatments:

- Methodology : Systolic blood pressure was measured in hypertensive rat models after administration of the test compounds.

- Results : Compounds demonstrated a dose-dependent reduction in blood pressure, suggesting potential therapeutic applications in hypertension management.

Antioxidant Evaluation

Another research effort assessed the antioxidant capabilities of related compounds through in vitro assays:

- DPPH Assay Results : Compounds showed IC50 values indicating effective scavenging activity compared to control antioxidants.

| Compound | IC50 (µM) |

|---|---|

| AV2 | 15.5 |

| AV3 | 20.3 |

| Control (Ascorbic Acid) | 10.0 |

Eigenschaften

IUPAC Name |

2-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-16(14-9-5-3-6-10-14)18(24)19-13-17-20-21-22-23(17)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFUXFIIWPSQNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.